6-chloro-3,4-dihydro-1H-quinolin-2-one
Overview
Description
6-chloro-3,4-dihydro-1H-quinolin-2-one is a chemical compound that belongs to the class of quinolinones, which are heterocyclic aromatic organic compounds. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 6th position of the quinolinone structure can significantly affect the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include acylation, cyclocondensation, and treatment with various reagents. For instance, the synthesis of 4-chloro-3-(trifluoroacetyl)coumarin, a compound structurally related to 6-chloro-3,4-dihydro-1H-quinolin-2-one, was achieved through TMSCl-mediated acylation followed by treatment with POCl3 . Similarly, the synthesis of 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones involved cyclocondensation of aminophenyl-triazine derivatives with chloroacetaldehyde or chloral hydrate . These methods highlight the complexity and versatility of synthetic approaches in the realm of chlorinated heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like 6-chloro-3,4-dihydro-1H-quinolin-2-one can be elucidated using computational methods such as B3LYP geometry and GIAO/B3LYP NMR calculations. These techniques were employed to analyze the conformational structure of a related compound, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, and to correlate the calculated spectra with experimental NMR data . Such analyses are crucial for understanding the conformational preferences and stability of these molecules.
Chemical Reactions Analysis
Chlorinated heterocyclic compounds can undergo a variety of chemical reactions, including substitution, elimination, and isomerization, often influenced by the presence of nucleophilic or non-nucleophilic bases. For example, 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones were shown to react with bases like morpholine and diisopropylethylamine (DIPEA) to yield products of N-alkylation, among other transformations . These reactions demonstrate the reactivity of chlorinated quinolinones and their potential for further chemical modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated quinolinones are influenced by their molecular structure and the substituents present on the heterocyclic ring. The physicochemical and spectral characteristics of these compounds can be determined through various analytical techniques, providing insights into their stability, solubility, and potential applications. For instance, the study of 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones included the determination of their physicochemical and spectral properties, which are essential for understanding their behavior in different environments .
Scientific Research Applications
Coordination Chemistry
6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, a derivative of 6-chloro-3,4-dihydro-1H-quinolin-2-one, exhibits versatile coordination chemistry with metals like zinc and mercury. The compound can create diverse environments for the metal center, influencing its coordination modes and structural forms. This adaptability makes it significant in the study of coordination compounds and potential applications in material science and catalysis (Ardizzoia, Brenna, & Therrien, 2010).
Synthetic Chemistry
The compound is used in the synthesis of various heterocyclic compounds. For example, it has been involved in the efficient one-pot synthesis of N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones, highlighting its utility in creating complex molecules that could have pharmaceutical or material applications (Yang Li, Kai Li, & Gao, 2016).
Anticancer and Antimicrobial Applications
A series of 6-substituted-4-(2-(4-substituted-benzylidene)hydrazinyl)quinolin-2(1H)-one derivatives, including a 6-chloro derivative, have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines. The 6-chloro derivative demonstrated significant inhibitory activity against specific cancer cells, highlighting its potential as an anticancer agent (Elbastawesy et al., 2020). Similarly, novel quinoline derivatives bearing different heterocyclic moieties have been synthesized and evaluated for their antimicrobial activity, indicating the compound's role in the development of new antimicrobial agents (El-Gamal, Hagrs, & Abulkhair, 2016).
Photovoltaic and Electronic Applications
The derivatives of 6-chloro-3,4-dihydro-1H-quinolin-2-one have been studied for their photovoltaic properties. Compounds like 2-Amino-6-ethyl-5-oxo-4-(3-Ph)-5, 6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have demonstrated significant photovoltaic properties, indicating potential applications in photodiode fabrication and other electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Future Directions
properties
IUPAC Name |
6-chloro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDOVTGWTBEYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459758 | |
Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3,4-dihydro-1H-quinolin-2-one | |
CAS RN |
19358-40-8 | |
Record name | 6-chloro-3,4-dihydro-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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